Cas no 134575-47-6 (tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)
![tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate structure](https://ja.kuujia.com/scimg/cas/134575-47-6x500.png)
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, 3-azabicyclo[4.1.0]hept-1-yl-, 1,1-dimethylethyl ester (9CI)
- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate
- tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate
- DB-384864
- 1-(Boc-amino)-3-azabicyclo[4.1.0]heptane
- SCHEMBL9182587
- TERT-BUTYL N-{3-AZABICYCLO[4.1.0]HEPTAN-1-YLCARBAMATE
- P18673
- MFCD30064165
- BS-42823
- Carbamic acid,3-azabicyclo[4.1.0]hept-1-yl-,1,1-dimethylethyl ester(9ci)
- SY323645
- Carbamic acid, 3-azabicyclo[4.1.0]hept-1-yl-, 1,1-dimethylethyl ester
- 134575-47-6
- 1-tert-butoxycarbonylamino-3-azabicyclo-[4.1.0]heptane
- CS-0185136
- tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate
- 1-tert-butoxycarbonylamino-3-azabicyclo[4.1.0]heptane
- tert-Butyl3-azabicyclo[4.1.0]heptan-1-ylcarbamate
- 1-tertbutoxycarbonylamino-3-azabicyclo[4.1.0]heptane
- IBVSYGIDMGKDQZ-UHFFFAOYSA-N
- t-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate
-
- MDL: MFCD30064165
- インチ: InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
- InChIKey: IBVSYGIDMGKDQZ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)NC12CC1CCNC2
計算された属性
- せいみつぶんしりょう: 212.15200
- どういたいしつりょう: 212.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 50.4Ų
じっけんとくせい
- PSA: 50.36000
- LogP: 1.98280
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB545986-250 mg |
t-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate; . |
134575-47-6 | 250MG |
€622.70 | 2023-07-11 | ||
eNovation Chemicals LLC | D608799-100mg |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 97% | 100mg |
$265 | 2024-07-21 | |
Chemenu | CM389707-5g |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 95%+ | 5g |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100254-100mg |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 97% | 100mg |
¥1412.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100254-5g |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 97% | 5g |
¥16889.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100254-1g |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 97% | 1g |
¥5630.0 | 2024-04-24 | |
eNovation Chemicals LLC | D608799-10g |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 97% | 10g |
$5295 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100254-1.0g |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 97% | 1.0g |
¥5630.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100254-100.0mg |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 97% | 100.0mg |
¥1412.0000 | 2024-07-28 | |
eNovation Chemicals LLC | D608799-500mg |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 97% | 500mg |
$705 | 2025-02-27 |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamateに関する追加情報
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate: A Comprehensive Overview
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate, with the CAS number 134575-47-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which plays a crucial role in its chemical properties and potential applications. The tert-butyl group attached to the molecule contributes to its stability and lipophilicity, making it a valuable component in various chemical reactions and drug design processes.
The core structure of this compound, 3-azabicyclo[4.1.0]heptan, is a bicyclic amine that exhibits remarkable rigidity and conformational stability. This feature is highly desirable in medicinal chemistry, as it can enhance the bioavailability and efficacy of drugs. Recent studies have highlighted the potential of this bicyclic system in modulating enzyme activities, particularly in kinase inhibitors and GPCR ligands.
One of the most notable advancements in the study of tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate involves its application in drug delivery systems. Researchers have explored its ability to act as a prodrug carrier, where the tert-butyl carbamate moiety serves as a protective group that can be cleaved under specific physiological conditions. This approach has shown promise in improving the solubility and targeting efficiency of therapeutic agents.
In terms of synthesis, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthesis route depends on the availability of starting materials and the desired purity of the final product. Recent optimizations have focused on green chemistry principles, such as using biodegradable solvents and minimizing waste generation.
The pharmacokinetic properties of this compound have been extensively studied, revealing favorable absorption profiles and metabolic stability. These characteristics make it an attractive candidate for use in chronic disease treatments, where sustained drug levels are essential. Furthermore, its ability to penetrate biological membranes efficiently has been leveraged in designing drugs for central nervous system disorders.
From an environmental perspective, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate demonstrates moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a concern, necessitating further research into eco-friendly alternatives or degradation pathways.
In conclusion, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate is a versatile compound with diverse applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research.
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